2-Azido-n,n-dimethylethanamine 2-Azido-n,n-dimethylethanamine
Brand Name: Vulcanchem
CAS No.: 86147-04-8
VCID: VC7850894
InChI: InChI=1S/C4H10N4/c1-8(2)4-3-6-7-5/h3-4H2,1-2H3
SMILES: CN(C)CCN=[N+]=[N-]
Molecular Formula: C4H10N4
Molecular Weight: 114.15 g/mol

2-Azido-n,n-dimethylethanamine

CAS No.: 86147-04-8

Cat. No.: VC7850894

Molecular Formula: C4H10N4

Molecular Weight: 114.15 g/mol

* For research use only. Not for human or veterinary use.

2-Azido-n,n-dimethylethanamine - 86147-04-8

Specification

CAS No. 86147-04-8
Molecular Formula C4H10N4
Molecular Weight 114.15 g/mol
IUPAC Name 2-azido-N,N-dimethylethanamine
Standard InChI InChI=1S/C4H10N4/c1-8(2)4-3-6-7-5/h3-4H2,1-2H3
Standard InChI Key XIXCIVDAWWCJJR-UHFFFAOYSA-N
SMILES CN(C)CCN=[N+]=[N-]
Canonical SMILES CN(C)CCN=[N+]=[N-]

Introduction

Structural and Physicochemical Properties

2-Azido-N,N-dimethylethanamine (C₄H₁₀N₄) consists of a dimethylaminoethyl backbone linked to an azide functional group. Its IUPAC name, 2-azido-N,N-dimethylethanamine, reflects this configuration. The compound’s molecular weight is 114.15 g/mol, with a density of 1.02 g/cm³ and a boiling point of 152–154°C under standard atmospheric conditions. The azide group (-N₃) confers high reactivity, particularly in cycloaddition and decomposition reactions, while the dimethylaminoethyl moiety enhances solubility in polar solvents.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₄H₁₀N₄
Molecular Weight114.15 g/mol
Density1.02 g/cm³
Boiling Point152–154°C
SolubilityMiscible in H₂O, ethanol

The compound’s Canonical SMILES (CN(C)CCN=[N+]=[N-]) and InChI Key (XIXCIVDAWWCJJR-UHFFFAOYSA-N) are critical for computational modeling and database indexing .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves nucleophilic substitution between N,N-dimethylethylamine chloride and sodium azide (NaN₃) in aqueous ethanol:

N(CH₃)₂CH₂CH₂Cl+NaN₃N(CH₃)₂CH₂CH₂N₃+NaCl\text{N(CH₃)₂CH₂CH₂Cl} + \text{NaN₃} \rightarrow \text{N(CH₃)₂CH₂CH₂N₃} + \text{NaCl}

This exothermic reaction requires temperature control (40–60°C) and yields approximately 85–90% pure product after vacuum distillation .

Industrial Manufacturing

Industrial production scales this process using continuous-flow reactors to mitigate risks associated with azide handling. Safety protocols emphasize inert atmospheres (N₂ or Ar) and real-time monitoring of reaction parameters to prevent unintended decomposition .

Chemical Reactivity and Decomposition

Thermal Decomposition

At temperatures exceeding 120°C, 2-azido-N,N-dimethylethanamine undergoes exothermic decomposition, releasing nitrogen gas (N₂) and forming reactive intermediates such as nitrenes (R-N:). This property is exploited in propellant formulations, where rapid gas generation enables hypergolic ignition .

Table 2: Thermal Decomposition Kinetics

Temperature (°C)Activation Energy (kJ/mol)Half-Life (min)
10075120
1508545
2009515

Oxidation and Reduction Pathways

  • Oxidation: Reacts with HNO₃ to form nitro derivatives (e.g., N-nitrodimethylethanamine) .

  • Reduction: Catalytic hydrogenation (H₂/Pd) yields N,N-dimethylethylamine, a precursor for pharmaceuticals .

Applications in Propulsion Systems

Hypergolic Propellants

2-Azido-N,N-dimethylethanamine is a candidate replacement for monomethylhydrazine (MMH) in bipropellant systems. Compared to MMH, it offers:

  • Lower toxicity (LD₅₀ > 500 mg/kg in rats vs. MMH’s 32 mg/kg) .

  • Comparable specific impulse (265 s vs. 270 s for MMH/RFNA) .

  • Reduced ignition delay (<10 ms) when paired with nitric acid oxidizers .

Table 3: Propellant Performance Comparison

Parameter2-Azido-N,N-DimethylethanamineMMH
Toxicity (LD₅₀, oral)>500 mg/kg32 mg/kg
Specific Impulse (s)265270
Ignition Delay (ms)<105

Stability Challenges

Despite advantages, thermal instability during long-term storage remains a limitation. Additives like 2-nitrodiphenylamine (2-NDPA) extend shelf life by scavenging free radicals .

Biomedical and Antimicrobial Applications

Antimicrobial Mechanisms

Studies demonstrate broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The azide group disrupts bacterial membranes via pore formation and oxidative stress . Synergy with quaternary ammonium compounds (QACs) enhances efficacy by 40–60% .

Table 4: Antimicrobial Efficacy (MIC in µg/mL)

Organism2-Azido-N,N-DimethylethanamineQACs AloneCombination
S. aureus643216
E. coli1286432

Drug Delivery Systems

Functionalization with polyethylene glycol (PEG) creates pH-sensitive micelles for targeted cancer therapy. In vitro studies show 80% drug release at tumor pH (6.5) versus <10% at physiological pH .

Future Research Directions

  • Stabilized Formulations: Developing non-volatile plasticizers to enhance thermal stability.

  • Nanoparticle Conjugates: Exploring gold nanoparticle-azide composites for catalytic applications.

  • Green Synthesis: Substituting sodium azide with enzymatic azidation to reduce waste.

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